molecular formula C7H7NO2 B166867 3-Nitrotoluene CAS No. 99-08-1

3-Nitrotoluene

Cat. No.: B166867
CAS No.: 99-08-1
M. Wt: 137.14 g/mol
InChI Key: QZYHIOPPLUPUJF-UHFFFAOYSA-N
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Description

3-Nitrotoluene, also known as meta-nitrotoluene, is an organic compound with the chemical formula CH₃C₆H₄NO₂. It is one of the three isomers of nitrotoluene, characterized by a nitro group (-NO₂) attached to the third carbon of the toluene ring. This compound appears as a yellow liquid and is primarily used in the manufacture of dyes and other chemical intermediates .

Preparation Methods

3-Nitrotoluene is synthesized through the nitration of toluene. This process involves treating toluene with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature, typically around 50°C. The reaction yields a mixture of nitrotoluene isomers, predominantly 2-nitrotoluene and 4-nitrotoluene. The this compound is separated and purified through fractional distillation .

In industrial settings, the production of this compound follows a similar nitration process, with careful control of reaction conditions to optimize yield and purity. The use of mixed acid nitration is common, and the separation of isomers is achieved through distillation and other refining techniques .

Chemical Reactions Analysis

Reduction to m-Toluidine

Catalytic hydrogenation or iron-mediated reduction of 3-nitrotoluene produces meta-toluidine, a critical intermediate for azo dyes .

Reduction Method Conditions Product Application
Catalytic H₂Pd/C, 25–50°C, H₂ pressurem-ToluidineCoupling agent in dyes
Fe + HClAqueous HCl, refluxm-ToluidinePharmaceutical intermediates

Reaction:

3 Nitrotoluene+3H2Catalystm Toluidine+2H2O\text{3 Nitrotoluene}+3\text{H}_2\xrightarrow{\text{Catalyst}}\text{m Toluidine}+2\text{H}_2\text{O}

Thermal Decomposition and Isomerization

Theoretical studies at the CCSD(T)/CBS level reveal two dominant pathways for this compound under thermal conditions :

Primary Pathways

  • Isomerization :

    • Nitro group (–NO₂) converts to a nitrito group (–ONO) at low-to-intermediate temperatures (25–300°C).

    • Energy barrier: ~55 kcal/mol .

  • C–NO₂ Bond Dissociation :

    • Predominant at high temperatures (>300°C).

    • Energy barrier: ~65 kcal/mol .

Branching Ratios

Temperature Isomerization (%) Bond Dissociation (%)
25°C955
500°C1090

Reactivity with Acids and Oxidizing Agents

This compound reacts with:

  • Sulfuric acid : Forms sulfonated derivatives under vigorous conditions .

  • Strong oxidizers (e.g., KMnO₄) : Oxidizes the methyl group to a carboxyl group, yielding 3-nitrobenzoic acid .

  • Reducing agents (e.g., Sn/HCl) : Further reduction of the nitro group to an amine .

Hazardous Byproducts :

  • Decomposition at >440°C releases toxic gases (NOₓ, CO) .

Comparative Reactivity of Nitrotoluene Isomers

A 2021 computational study highlights distinct reaction kinetics for ortho-, meta-, and para-nitrotoluene :

Isomer Dominant Pathway Activation Energy (kcal/mol)
metaC–NO₂ dissociation65.2
paraO-transfer isomerization58.7
orthoH-migration51.3

Scientific Research Applications

Key Applications

  • Explosive Manufacturing
    • Role : 3-Nitrotoluene is a precursor in the production of explosives such as TNT (trinitrotoluene). It enhances stability and performance in explosive formulations.
    • Case Study : Research indicates that the incorporation of 3-NT improves the sensitivity and detonation velocity of explosive compounds, making it essential in military and industrial applications .
  • Dyes and Pigments
    • Role : This compound is instrumental in synthesizing various dyes used in the textile industry, contributing to vibrant colors and improved fabric quality.
    • Data Table :
Dye TypeApplication Area3-NT Role
Azo DyesTextilesIntermediate for colorants
Sulfur DyesFabricsEnhances colorfastness
Reactive DyesCotton/WoolImproves dye uptake
  • Case Study : A study on dye production highlighted that using 3-NT in azo dye synthesis led to enhanced color intensity and wash fastness compared to traditional methods .
  • Pharmaceuticals
    • Role : this compound is involved in developing certain pharmaceuticals, aiding in synthesizing therapeutic compounds.
    • Research Findings : Investigations have shown that derivatives of 3-NT possess antibacterial properties, making them candidates for drug development against resistant bacterial strains .
  • Agrochemicals
    • Role : It serves as a chemical intermediate in producing agrochemicals, including herbicides and pesticides.
    • Data Table :
Agrochemical TypeFunction3-NT Contribution
HerbicidesWeed controlActive ingredient
InsecticidesPest managementSynthesis intermediate
  • Case Study : Research demonstrated that formulations containing 3-NT-based compounds showed increased efficacy against common agricultural pests while minimizing environmental impact .
  • Research Applications
    • Role : In academic settings, this compound is utilized as a reagent in organic synthesis, facilitating the development of new chemical compounds.
    • Research Findings : Studies have successfully employed 3-NT in synthesizing novel materials with potential applications in nanotechnology and materials science .

Health and Safety Considerations

While this compound has numerous applications, it is essential to consider its health implications. Toxicological studies indicate potential risks associated with exposure, including effects on the liver and immune system . Regulatory bodies recommend strict occupational exposure limits to mitigate these risks.

Mechanism of Action

The primary mechanism of action for 3-nitrotoluene involves its role as a precursor in chemical reactions. For instance, in the reduction process to form 3-aminotoluene, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. The nitro group in this compound is also a strong electron-withdrawing group, influencing the reactivity of the aromatic ring and directing electrophilic substitution reactions to specific positions .

Comparison with Similar Compounds

3-Nitrotoluene is one of three isomers of nitrotoluene, the others being 2-nitrotoluene (ortho-nitrotoluene) and 4-nitrotoluene (para-nitrotoluene). These isomers differ in the position of the nitro group on the toluene ring:

    2-Nitrotoluene: The nitro group is attached to the second carbon of the toluene ring. It is used in the production of dyes, explosives, and other chemicals.

    4-Nitrotoluene: The nitro group is attached to the fourth carbon of the toluene ring. .

Compared to its isomers, this compound is unique in its specific applications and reactivity patterns, particularly in the synthesis of meta-toluidine and its derivatives.

Biological Activity

3-Nitrotoluene (3-NT) is an organic compound with the formula C₇H₇NO₂, classified as a nitroaromatic compound. It is primarily used in the production of dyes, pharmaceuticals, and explosives. Understanding its biological activity is crucial due to its potential health impacts and environmental implications.

This compound is a colorless to yellow liquid with a characteristic aromatic odor. It is slightly soluble in water but more soluble in organic solvents. The compound is classified under various toxicity categories, highlighting its potential to cause organ damage through prolonged exposure (H373 classification) .

Acute and Chronic Toxicity

Research indicates that 3-NT can cause significant toxic effects in laboratory animals. A study conducted on F344/N rats demonstrated that high doses of 3-NT led to severe toxic effects including respiratory distress, convulsions, and mortality . In chronic studies, rats exposed to 3-NT showed various clinical chemistry changes, including decreased urea nitrogen levels and increased creatinine levels, indicating potential kidney damage .

Reproductive Toxicity

This compound has been shown to affect reproductive organs in male and female rats. Notably, lesions were observed in the spleen and reproductive organs after prolonged exposure . In a study where rats were administered 300 mg/kg bw/day for six months, no significant effects on survival or behavior were noted; however, there were changes in hematological parameters such as decreased hemoglobin levels .

Immunotoxicity

This compound exposure has been linked to immunological changes. In studies involving rats, it was found that the compound suppressed the IgM response to sheep red blood cells and decreased the percentage of B lymphocytes in the spleen at higher doses. Additionally, T cell responses were significantly affected, demonstrating a dose-dependent suppression of immune function .

Case Studies

Several case studies have documented the effects of this compound exposure in occupational settings:

  • Case Study 1 : Workers exposed to 3-NT during manufacturing processes exhibited symptoms such as headaches, dizziness, and gastrointestinal disturbances. Clinical evaluations revealed alterations in liver enzymes and hematological parameters consistent with chemical exposure .
  • Case Study 2 : A cohort study of individuals living near industrial sites where 3-NT was produced showed increased incidences of respiratory issues and skin disorders. Environmental monitoring confirmed elevated levels of 3-NT in air and water samples from these areas .

Metabolism and Biotransformation

The metabolism of this compound involves its conversion into various metabolites through enzymatic processes. These metabolites can further interact with biological systems, potentially leading to toxic effects. Research indicates that cytochrome P450 enzymes play a significant role in the biotransformation of nitroaromatic compounds like 3-NT .

Environmental Impact

Given its widespread use and potential for environmental contamination, understanding the ecological impact of this compound is essential. Studies have shown that it can persist in soil and water environments, affecting microbial communities and potentially entering food chains.

Summary Table of Biological Effects

Biological EffectObserved OutcomeReference
Acute ToxicityRespiratory distress, convulsions
Chronic ToxicityKidney damage indicated by altered creatinine
Reproductive ToxicityLesions in reproductive organs
ImmunotoxicitySuppressed IgM response; decreased B lymphocytes
Occupational ExposureHeadaches, dizziness; altered liver enzymes
Environmental PersistenceElevated levels detected in soil/water

Q & A

Basic Research Questions

Q. How can the isomer ratio of 3-nitrotoluene be optimized during its synthesis via toluene nitration?

  • Methodological Answer : The isomer distribution (2-, 3-, and 4-nitrotoluene) is influenced by nitration conditions. Using mixed acids (e.g., HNO₃/H₂SO₄) at controlled temperatures (typically 30–50°C) yields ~2–5% this compound, with higher proportions of 2- and 4-isomers. Catalyst choice (e.g., aromatic sulfonic acids) can alter regioselectivity. For reproducible results, maintain strict stoichiometric ratios and monitor reaction kinetics using inline spectroscopy .

Q. What validated gas chromatography (GC) methods are recommended for quantifying this compound and its positional isomers?

  • Methodological Answer : Revised GC protocols (e.g., ASTM standards) employ polar capillary columns (e.g., DB-WAX) with flame ionization detection. Calibration requires certified reference materials for 2-, 3-, and 4-nitrotoluene. Method validation includes spike-recovery tests (85–115% recovery) and precision checks (RSD <5%). Moisture content must be controlled (<0.1% w/w) to avoid column degradation .

Advanced Research Questions

Q. How should researchers address discrepancies in environmental sample analyses, such as non-detects of this compound versus positive matrix spikes?

  • Methodological Answer : Contradictory data (e.g., non-detects with spiked recoveries >100%) may arise from matrix interference or analyte degradation. Use dual-column confirmation (e.g., dissimilar secondary columns) and wavelength-specific HPLC detection (235 nm for mononitrotoluenes). Flagged results (e.g., "UL,m" for non-detects) require re-analysis with serial dilutions to resolve instrument saturation .

Q. What mechanistic insights explain the formation of this compound from OH radical-initiated reactions of toluene in the gas phase?

  • Methodological Answer : OH radicals abstract hydrogen from toluene’s methyl group, forming a benzyl radical. Subsequent NO₂ addition yields nitro products. Computational modeling (e.g., DFT) and isotopic labeling studies show that steric and electronic factors favor this compound formation over 2- and 4-isomers in low-polarity environments. Competing pathways (e.g., ring hydroxylation) must be quantified via product-specific rate constants .

Q. What challenges arise in chromatographic separation of this compound from co-eluting isomers, and how can gradient elution address them?

  • Methodological Answer : Isomeric nitrotoluenes exhibit near-identical retention times under isocratic conditions. Gradient elution (e.g., 40–70% methanol in water over 15 minutes) enhances resolution by modulating solvent strength. Column selection (C18 with 5-µm particles) and temperature control (25°C) reduce peak tailing. Simulated chromatograms validate method robustness for environmental matrices .

Q. Data Interpretation & Experimental Design

Q. How can researchers reconcile conflicting carcinogenicity data for this compound across in vitro and in vivo studies?

  • Methodological Answer : Discrepancies often stem from metabolic activation differences. Use hepatic S9 fractions to simulate in vivo metabolism in Ames tests. Cross-validate findings with transgenic rodent models (e.g., Tg.rasH2) and monitor urinary biomarkers (e.g., 3-nitrobenzyl mercapturic acid) in occupational exposure studies. Meta-analyses should stratify data by metabolic competency and exposure duration .

Q. What protocols ensure accurate quantification of this compound degradation products in aqueous systems?

  • Methodological Answer : Degradation intermediates (e.g., 3-aminotoluene) require SPE pre-concentration (C18 cartridges) followed by LC-MS/MS with multiple reaction monitoring (MRM). Validate methods against NIST-certified standards and account for pH-dependent hydrolysis (e.g., half-life <24 hours at pH >9). Use deuterated internal standards (e.g., this compound-d₃) to correct matrix effects .

Q. Method Development & Validation

Q. What strategies improve detection limits for this compound in complex biological matrices?

  • Methodological Answer : Microextraction techniques (e.g., SPME with Carboxen/PDMS fibers) coupled with GC-ECD achieve sub-ppb detection. For blood/urine samples, enzymatic deconjugation (β-glucuronidase) precedes derivatization (BSTFA) to enhance volatility. Method validation requires assessing carryover (<1% of LLOQ) and ion suppression via post-column infusion .

Q. How can computational tools predict the environmental persistence of this compound and its transformation products?

  • Methodological Answer : QSAR models (e.g., EPI Suite) estimate biodegradation half-lives and ecotoxicity. Molecular docking simulations identify potential enzyme targets (e.g., nitroreductases). Experimental validation involves soil microcosm studies under varying redox conditions, with LC-HRMS for non-target screening of transformation products .

Properties

IUPAC Name

1-methyl-3-nitrobenzene
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InChI

InChI=1S/C7H7NO2/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3
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InChI Key

QZYHIOPPLUPUJF-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC=C1)[N+](=O)[O-]
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Molecular Formula

C7H7NO2
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DSSTOX Substance ID

DTXSID5021831
Record name 3-Nitrotoluene
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Molecular Weight

137.14 g/mol
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Physical Description

M-nitrotoluene appears as yellow crystals that melt at 59 °F to a yellow liquid. Often therefore encountered as a liquid. Flash point 223 °F. Boiling point 450 °F. Insoluble in water. Toxic by inhalation and ingestion., Yellow liquid with a weak, aromatic odor. [Note: A solid below 59 degrees F.]; [NIOSH], YELLOW LIQUID OR YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR., Yellow liquid with a weak, aromatic odor. [Note: A solid below 59 °F.]
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Boiling Point

450.7 °F at 760 mmHg (NTP, 1992), 232 °C at 760 mm Hg, 231.9 °C, 450 °F
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Flash Point

223 °F (NTP, 1992), 106 °C, 106 °C; 223 °F (Closed cup), 106 °C c.c., 223 °F
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 500 mg/L at 30 °C; 450 mg/L at 20 °C, Miscible with alcohol and ether; sol in benzene., Soluble in most organic solvents such as ethanol, benzene, and diethyl ether, Solubility in water, g/100ml at 20 °C: 0.05, 0.05%
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Density

1.1571 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1630 at 20 °C/4 °C, 1.16 g/cm³, 1.16
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Vapor Density

4.73 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.72 (Air = 1), Relative vapor density (air = 1): 4.73
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Vapor Pressure

0.1 mmHg at 68 °F ; 0.25 mmHg at 86 °F; 1.0 mmHg at 140 °F (NTP, 1992), 0.1 [mmHg], Vapor pressure: 1.0 mm Hg at 60 °C, 0.107 mm Hg at 25 °C, 0.1 mmHg
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Color/Form

Yellow liquid [Note: A solid below 59 degrees F]

CAS No.

99-08-1
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Melting Point

59.9 °F (NTP, 1992), 15.5 °C, 16.1 °C, 59 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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